![molecular formula C₂₄H₈F₈Hg₂O₉ B1142706 μ-(2',7'-Difluoro-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-4',5'-diyl)]bis(2, CAS No. 912934-87-3](/img/no-structure.png)

μ-(2',7'-Difluoro-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-4',5'-diyl)]bis(2,

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

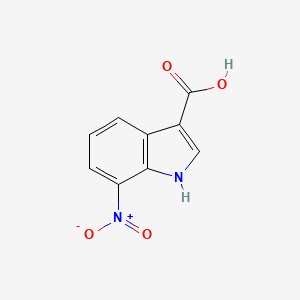

The compound “μ-(2’,7’-Difluoro-3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthene]-4’,5’-diyl)]bis(2” is a complex organic molecule. It has a molecular weight of 368.29 . The compound is solid at room temperature and should be stored in a dark, dry place .

Molecular Structure Analysis

The InChI code for this compound is1S/C20H10F2O5/c21-13-5-11-17 (7-15 (13)23)26-18-8-16 (24)14 (22)6-12 (18)20 (11)10-4-2-1-3-9 (10)19 (25)27-20/h1-8,23-24H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 368.29 . The compound should be stored in a dark, dry place .Aplicaciones Científicas De Investigación

Structural Analysis : This compound has been studied for its structural properties. In one study, its structure as a crystalline inclusion compound in a 2:1 molar ratio with acetone was described, highlighting its potential for forming stable complexes (Lf Wang et al., 1990).

Synthesis and Characterization : Research has been conducted on the synthesis and characterization of derivatives of this compound. For example, a study focused on the synthesis, characterization, and theoretical study of a derivative for use as an organic dye, demonstrating its utility in anti-corrosion applications (N. Arrousse et al., 2020).

Cell Imaging Tools : This compound has been explored as a cell-permeable, turn-on fluorescent sensor for protein motifs, providing a novel tool for cell imaging that avoids the use of fluorescent proteins (Tiffany L. Halo et al., 2009).

Theoretical Studies : Theoretical valence X-ray photoelectron spectra (XPS) and UV-Visible absorption spectra of derivatives have been calculated, providing insights into the electronic structure and properties of these compounds (K. Takaoka et al., 1998).

Fluorescent Probes : Derivatives of this compound have been synthesized and used as fluorescent probes. For instance, a study focused on the synthesis of a novel “on-off” fluorescent probe for the selective detection of copper ions in living cells, indicating its potential in biological and chemical sensing applications (Mingjie Wei et al., 2017).

Antiviral Agents : Certain derivatives have been evaluated as antiviral agents. One study found that bisalkamine esters of a derivative showed broad-spectrum antiviral activity, indicating potential therapeutic applications (A. Carr et al., 1976).

Oxygen Radical Absorbance Capacity (ORAC) : This compound has been used in the development of an improved ORAC assay, a method for measuring antioxidant capacity, which is crucial in various biological and food science applications (B. Ou et al., 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of μ-(2',7'-Difluoro-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-4',5'-diyl)]bis(2,' can be achieved through a multi-step reaction sequence involving several key intermediates.", "Starting Materials": [ "2-hydroxybenzaldehyde", "2,7-difluoro-3,6-dihydroxyisobenzofuran-1(3H)-one", "9-hydroxyxanthene-3-carbaldehyde", "p-toluenesulfonic acid", "sodium hydroxide", "acetic anhydride", "triethylamine", "dimethylformamide", "methanol", "dichloromethane", "ethyl acetate", "hexanes" ], "Reaction": [ "Step 1: Condensation of 2-hydroxybenzaldehyde with 2,7-difluoro-3,6-dihydroxyisobenzofuran-1(3H)-one in the presence of p-toluenesulfonic acid and sodium hydroxide to form 2-(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-4'-yl)benzaldehyde.", "Step 2: Condensation of 9-hydroxyxanthene-3-carbaldehyde with 2-(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-4'-yl)benzaldehyde in the presence of triethylamine and acetic anhydride to form μ-(2',7'-Difluoro-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-4',5'-diyl)]bis(2'.", "Step 3: Purification of the final product by column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent, followed by recrystallization from methanol and drying under vacuum.", "Step 4: Optional purification of the final product by preparative high-performance liquid chromatography using a gradient of methanol and water as the eluent.", "Step 5: Characterization of the final product by various spectroscopic techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy." ] } | |

Número CAS |

912934-87-3 |

Fórmula molecular |

C₂₄H₈F₈Hg₂O₉ |

Peso molecular |

993.48 |

Sinónimos |

[μ-(2’,7’-Difluoro-3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthene]-4’,5’-diyl)]bis(trifluoroacetato-κO)di-mercury |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142623.png)

![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid](/img/structure/B1142634.png)

![7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142639.png)